

# A Comparative Review of MMP-2 Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | MMP-2 Inhibitor II |           |
| Cat. No.:            | B1662408           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The pursuit of matrix metalloproteinase-2 (MMP-2) inhibitors as therapeutic agents, particularly in oncology, has been a journey of initial high hopes followed by significant clinical setbacks. This guide provides a comprehensive comparison of key MMP-2 inhibitors that have undergone clinical trials, presenting their performance data, outlining experimental methodologies, and visualizing the complex signaling pathways involved. The objective is to offer a clear, data-driven perspective to inform future research and drug development in this challenging but potentially rewarding area.

## **Introduction to MMP-2 Inhibition**

Matrix metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, most notably type IV collagen, a major component of basement membranes.[1] Overexpression and activation of MMP-2 are strongly correlated with tumor invasion, metastasis, and angiogenesis in various cancers.[2] This has made MMP-2 an attractive target for therapeutic intervention. Early drug development efforts focused on broad-spectrum MMP inhibitors, which, despite promising preclinical data, largely failed in late-stage clinical trials due to a combination of insufficient efficacy and significant toxicity.[3] This guide will delve into the clinical trial data of these first-generation inhibitors and also touch upon newer, more selective approaches.

# Comparative Analysis of Synthetic MMP-2 Inhibitors



The initial wave of MMP inhibitors entering clinical trials were broad-spectrum agents, often targeting multiple MMPs in addition to MMP-2. The following tables summarize the available quantitative data from clinical trials of these compounds.

## **Inhibitor Specificity and Potency**

This table outlines the inhibitory activity (IC50 and Ki values) of several key MMP inhibitors against MMP-2 and other matrix metalloproteinases. The lack of high selectivity is a recurring theme among the early-generation inhibitors.

| Inhibitor                   | Target MMPs           | IC50 (nM) for<br>MMP-2 | Ki (nM) for<br>MMP-2 | Other Notable<br>MMPs<br>Inhibited<br>(IC50/Ki in nM)                                                                   |
|-----------------------------|-----------------------|------------------------|----------------------|-------------------------------------------------------------------------------------------------------------------------|
| Marimastat (BB-<br>2516)    | Broad-spectrum        | 6[4]                   | -                    | MMP-1 (5),<br>MMP-9 (3),<br>MMP-14 (9),<br>MMP-7 (13)[4]                                                                |
| Prinomastat<br>(AG3340)     | Broad-spectrum        | -                      | 0.05[5]              | MMP-1 (IC50:<br>79), MMP-3<br>(IC50: 6.3, Ki:<br>0.3), MMP-9<br>(IC50: 5.0, Ki:<br>0.26), MMP-13<br>(Ki: 0.03)[5][6][7] |
| Tanomastat (BAY<br>12-9566) | MMP-2, -3, -9,<br>-13 | -                      | 11[8][9][10][11]     | MMP-3 (143),<br>MMP-9 (301),<br>MMP-13 (1470)<br>[8][9][10][11]                                                         |
| Rebimastat<br>(BMS-275291)  | Broad-spectrum        | -                      | -                    | MMP-1, -2, -3,<br>-8, -9, -13,<br>-14[12]                                                                               |

## **Clinical Trial Outcomes and Adverse Events**



The following tables summarize the clinical trial data for several MMP-2 inhibitors, highlighting their general lack of efficacy in improving patient outcomes and the significant side effects observed.

## Marimastat (BB-2516)

| Clinical<br>Trial<br>(Identifi<br>er) | Cancer<br>Type                                   | Phase | Treatme<br>nt Arm             | Control<br>Arm               | Progres<br>sion-<br>Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS)              | Key<br>Adverse<br>Events<br>(Grade<br>≥2)                                                 |
|---------------------------------------|--------------------------------------------------|-------|-------------------------------|------------------------------|-----------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------|
| E2196[13<br>][14][15]<br>[16]         | Metastati<br>c Breast<br>Cancer                  | III   | Marimast<br>at (10 mg<br>bid) | Placebo                      | Median:<br>4.7<br>months<br>(p=0.16)          | Median:<br>24.7<br>months<br>(p=0.86)    | Musculos<br>keletal<br>toxicity<br>(63% vs<br>22% in<br>placebo,<br>p<0.0001<br>)[13][14] |
| Multiple<br>Trials[16]                | Glioblast<br>oma,<br>Ovarian,<br>Lung<br>Cancers | III   | Marimast<br>at                | Placebo/<br>Chemoth<br>erapy | No<br>significan<br>t<br>improve<br>ment      | No<br>significan<br>t<br>improve<br>ment | Musculos<br>keletal<br>pain and<br>stiffness[<br>16]                                      |

Prinomastat (AG3340)



| Clinical<br>Trial<br>(Identifi<br>er) | Cancer<br>Type                       | Phase | Treatme<br>nt Arm                                                 | Control<br>Arm                                | Progres<br>sion-<br>Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS)           | Key<br>Adverse<br>Events                                                                            |
|---------------------------------------|--------------------------------------|-------|-------------------------------------------------------------------|-----------------------------------------------|-----------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------|
| NCT0000<br>4199[1]<br>[17][18]        | Non-<br>Small<br>Cell Lung<br>Cancer | III   | Prinomas<br>tat (15<br>mg bid) +<br>Gemcitab<br>ine/Cispl<br>atin | Placebo<br>+<br>Gemcitab<br>ine/Cispl<br>atin | Median:<br>6.1<br>months<br>(p=0.11)          | Median:<br>11.5<br>months<br>(p=0.82) | Arthralgia , stiffness, joint swelling (38% required treatment interrupti on vs 12% in placebo) [1] |
| Phase<br>I[19]                        | Various<br>Advance<br>d<br>Cancers   | I     | Dose-<br>escalatio<br>n of<br>Prinomas<br>tat                     | -                                             | -                                             | -                                     | Arthralgia s (23%), fatigue (11%), pain in limb (8%), myalgia (5%)[19]                              |

Tanomastat (BAY 12-9566)



| Clinical<br>Trial<br>(Identifi<br>er) | Cancer<br>Type                                     | Phase | Treatme<br>nt Arm              | Control<br>Arm | Time to<br>Progres<br>sion<br>(TTP)   | Overall<br>Survival<br>(OS)           | Key<br>Adverse<br>Events<br>(% vs<br>Placebo                                          |
|---------------------------------------|----------------------------------------------------|-------|--------------------------------|----------------|---------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------|
| NCT0000<br>5849[8]                    | Advance<br>d<br>Ovarian<br>Cancer                  | III   | Tanomas<br>tat (800<br>mg bid) | Placebo        | Median:<br>10.4<br>months<br>(p=0.67) | Median:<br>13.9<br>months<br>(p=0.53) | Nausea (26% vs 13%), Fatigue (24% vs 12%), Diarrhea (14% vs 10%), Rash (12% vs 7%)[8] |
| Multiple<br>Trials[20]                | Pancreati<br>c and<br>Small<br>Cell Lung<br>Cancer | III   | Tanomas<br>tat                 | -              | No<br>evidence<br>of impact           | No<br>evidence<br>of impact           | Generally<br>well-<br>tolerated[<br>20]                                               |

Rebimastat (BMS-275291)



| Clinical<br>Trial<br>(Identifi<br>er) | Cancer<br>Type                                    | Phase | Treatme<br>nt Arm                                  | Control<br>Arm                                 | Overall<br>Survival<br>(OS)                    | Progres<br>sion-<br>Free<br>Survival<br>(PFS) | Key<br>Adverse<br>Events<br>(% vs<br>Placebo                                            |
|---------------------------------------|---------------------------------------------------|-------|----------------------------------------------------|------------------------------------------------|------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------|
| Phase<br>III[21]                      | Advance<br>d Non-<br>Small<br>Cell Lung<br>Cancer | III   | BMS-<br>275291 +<br>Paclitaxel<br>/Carbopl<br>atin | Placebo<br>+<br>Paclitaxel<br>/Carbopl<br>atin | Median:<br>8.6<br>months<br>(vs 9.2<br>months) | Median: 4.9 months (vs 5.3 months)            | Hypersen sitivity reactions (8.6% vs 2.4%), Febrile neutrope nia (9.7% vs 5.5%) [21]    |
| Phase<br>II[22]                       | Early<br>Stage<br>Breast<br>Cancer                | II    | BMS-<br>275291                                     | Placebo                                        | -                                              | -                                             | Arthralgia<br>(36.2%<br>vs<br>16.7%),<br>Rash<br>(Grade<br>≥3: 8.5%<br>vs 4.2%)<br>[22] |

Andecaliximab (GS-5745) - A Selective MMP-9 Inhibitor

While not a direct MMP-2 inhibitor, the clinical development of the selective MMP-9 inhibitor Andecaliximab is relevant as it represents a shift towards more targeted MMP inhibition.



| Clinical<br>Trial<br>(Identifier)   | Cancer<br>Type                                | Phase | Treatment<br>Combinatio<br>n                              | Overall<br>Response<br>Rate (ORR)  | Key<br>Adverse<br>Events<br>(Grade ≥3)                                                       |
|-------------------------------------|-----------------------------------------------|-------|-----------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------|
| NCT0286253<br>5[23][24][25]<br>[26] | Advanced<br>Gastric/GEJ<br>Adenocarcino<br>ma | lb    | Andecalixima<br>b + S-<br>1/Platinum                      | 73%<br>(investigator<br>evaluated) | Neutropenia<br>(31%)[23]                                                                     |
| NCT0286253<br>5[27]                 | Advanced<br>Pancreatic<br>Adenocarcino<br>ma  | I     | Andecalixima<br>b +<br>Gemcitabine/<br>Nab-<br>paclitaxel | 44.4%                              | Fatigue (75.0%), Alopecia (55.6%), Peripheral edema (55.6%), Nausea (50.0%) (all grades)[27] |

# **Experimental Protocols**

A standardized methodology for assessing tumor response is crucial for the interpretability of clinical trial data. The majority of modern oncology trials adhere to the Response Evaluation Criteria in Solid Tumors (RECIST).

RECIST 1.1 Guidelines for Tumor Response Evaluation[20][28][29][30][31]

- Objective: To provide a standardized, objective measure of tumor response to therapy.
- Methodology:
  - Baseline Assessment: Identifies and measures "target lesions" (up to 5 total, max 2 per organ, longest diameter ≥10 mm) and "non-target lesions". The sum of the longest diameters (SLD) of all target lesions is calculated.



- Follow-up Assessment: Target lesions are re-measured at specified intervals. Non-target lesions are qualitatively assessed. The appearance of new lesions is also documented.
- Response Criteria:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
  - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Imaging Modality: Computed Tomography (CT) is the preferred method for its high reproducibility.

#### Pharmacokinetic Analysis

While specific protocols for each trial are extensive, a general workflow for pharmacokinetic (PK) analysis of orally administered MMP inhibitors in these clinical trials would involve:





Click to download full resolution via product page

General workflow for pharmacokinetic analysis.

# **MMP-2 Signaling Pathways in Cancer**



The regulation and activity of MMP-2 are embedded in complex signaling networks that are often dysregulated in cancer. Understanding these pathways is critical for identifying more effective therapeutic targets.

Activation and Pro-Metastatic Functions of MMP-2

The activation of pro-MMP-2 to its active form is a key regulatory step, often mediated by membrane-type MMPs (MT-MMPs) on the cell surface. Once activated, MMP-2 contributes to multiple stages of the metastatic cascade.



Click to download full resolution via product page

Activation and pro-metastatic functions of MMP-2.

Upstream Signaling Pathways Regulating MMP-2 Expression

Multiple signaling pathways, often initiated by the interaction of cancer cells with the extracellular matrix, converge to regulate the expression of MMP-2.





Click to download full resolution via product page

Upstream signaling pathways regulating MMP-2 expression.

# **Conclusion and Future Directions**



The clinical journey of MMP-2 inhibitors has been fraught with challenges. The initial broad-spectrum inhibitors failed to demonstrate a survival benefit in large-scale clinical trials and were often associated with debilitating musculoskeletal side effects. This has been attributed to a lack of specificity, as these drugs inhibited multiple MMPs, some of which may have tumor-suppressive roles.[3]

The future of MMP inhibition in cancer therapy likely lies in the development of highly selective inhibitors that target specific MMPs, such as the MMP-9 inhibitor Andecaliximab, or that target specific domains or activities of MMPs. A deeper understanding of the complex roles of individual MMPs in the tumor microenvironment and the signaling pathways that govern their expression and activity will be paramount. Furthermore, the identification of predictive biomarkers to select patient populations most likely to benefit from MMP inhibition will be crucial for the success of future clinical trials. While the road has been difficult, the fundamental role of MMP-2 in cancer progression suggests that it remains a valid, albeit challenging, therapeutic target.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Matrix Metalloproteinases in the Metastatic Cascade of Breast Cancer to the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]



- 9. Tanomastat | MMP | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Rac)-Tanomastat|CAS 179545-76-7|DC Chemicals [dcchemicals.com]
- 12. abmole.com [abmole.com]
- 13. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Prinomastat Wikipedia [en.wikipedia.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Challenges in Matrix Metalloproteinases Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 20. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 21. Frontiers | Immunomodulatory role of metalloproteases in cancers: Current progress and future trends [frontiersin.org]
- 22. Potential clinical implications of recent MMP inhibitor design strategies PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Phase 1b study of andecaliximab (GS-5745, ADX) as monotherapy and in combination with nivolumab (nivo) in Japanese subjects with gastric or GEJ adenocarcinoma. ASCO [asco.org]
- 27. Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. project.eortc.org [project.eortc.org]
- 29. cibmtr.org [cibmtr.org]
- 30. RECIST 1.1 Update and Clarification: From the RECIST Committee PMC [pmc.ncbi.nlm.nih.gov]



- 31. The Radiology Assistant: RECIST 1.1 the basics [radiologyassistant.nl]
- To cite this document: BenchChem. [A Comparative Review of MMP-2 Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662408#literature-review-of-mmp-2-inhibitor-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com